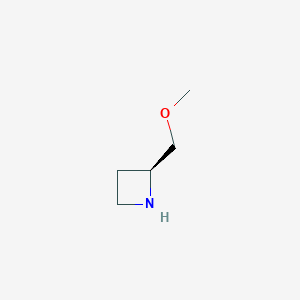

(2S)-2-(Methoxymethyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of (2S)-2-(Methoxymethyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2S)-2-(Methoxymethyl)azetidine is a saturated four-membered nitrogen heterocycle, a class of compounds increasingly recognized for their utility in medicinal chemistry. The strained azetidine ring can impart favorable physicochemical properties, such as improved metabolic stability and conformational rigidity, making it a valuable scaffold in drug design. A thorough understanding of the spectroscopic characteristics of this building block is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring and the methoxymethyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the ring strain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 3.5 - 3.8 | m | - |

| H3 (axial) | 1.8 - 2.0 | m | - |

| H3 (equatorial) | 2.1 - 2.3 | m | - |

| H4 (axial) | 3.2 - 3.4 | m | - |

| H4 (equatorial) | 3.5 - 3.7 | m | - |

| CH₂-O | 3.4 - 3.6 | d | ~5 |

| O-CH₃ | 3.3 - 3.4 | s | - |

| N-H | 1.5 - 2.5 | br s | - |

Causality of Predicted Shifts:

-

H2 (methine proton): This proton is adjacent to both the nitrogen atom and the methoxymethyl group, leading to a downfield shift into the 3.5 - 3.8 ppm range.

-

H3 Protons (methylene): These protons on the C3 carbon of the azetidine ring are expected to be diastereotopic and will appear as complex multiplets. The geminal and vicinal couplings within the strained four-membered ring contribute to this complexity.

-

H4 Protons (methylene): These protons are adjacent to the nitrogen atom and are therefore deshielded, appearing in the 3.2 - 3.7 ppm region.

-

CH₂-O Protons (methylene): These protons are deshielded by the adjacent oxygen atom and are expected to appear as a doublet due to coupling with the H2 proton.

-

O-CH₃ Protons (methyl): This will be a sharp singlet in the typical region for methyl ethers.

-

N-H Proton: The proton on the nitrogen will likely be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 65 - 70 |

| C3 | 20 - 25 |

| C4 | 45 - 50 |

| CH₂-O | 75 - 80 |

| O-CH₃ | 58 - 60 |

Causality of Predicted Shifts:

-

C2: This carbon is bonded to the nitrogen and the methoxymethyl group, resulting in a significant downfield shift.

-

C3: This is a standard aliphatic methylene carbon within the ring.

-

C4: This carbon is adjacent to the nitrogen atom, causing a downfield shift compared to a simple alkane.

-

CH₂-O: The carbon of the methylene group attached to the oxygen is highly deshielded.

-

O-CH₃: The methyl carbon of the ether group appears in its characteristic region.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (for validation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, confirming the connectivity of the protons in the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments in both spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure.

-

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key features will be the N-H and C-O stretches.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| N-H | 3300 - 3500 | Medium, sharp | Stretch |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | Stretch |

| C-N | 1020 - 1250 | Medium | Stretch |

| C-O-C | 1070 - 1150 | Strong | Asymmetric Stretch |

| N-H | 1590 - 1650 | Medium | Bend |

Causality of Predicted Absorptions:

-

N-H Stretch: As a secondary amine, a single, relatively sharp absorption band is expected in this region.[1][2] Its position can be influenced by hydrogen bonding.

-

C-H Stretch: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond in the aliphatic amine will appear in the fingerprint region.[1]

-

C-O-C Asymmetric Stretch: This is a characteristic and typically strong absorption for ethers.

-

N-H Bend: A bending vibration for the N-H bond may be observed in this region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum acquired in a solution cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the salt plates or solvent for subtraction from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for this compound would be at m/z = 101.15. The fragmentation is expected to be dominated by pathways that lead to stable carbocations.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 70 | [C₄H₈N]⁺ | α-cleavage, loss of CH₂OCH₃ radical |

| 56 | [C₃H₆N]⁺ | Ring opening and subsequent fragmentation |

| 45 | [CH₂OCH₃]⁺ | Cleavage of the C2-CH₂ bond |

| 44 | [C₂H₄N]⁺ | α-cleavage, loss of the C₃H₇O radical |

Causality of Predicted Fragmentation:

The primary fragmentation pathway for cyclic amines is often α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium ion.

-

Loss of the methoxymethyl group (m/z 70): Cleavage of the bond between C2 and the methoxymethyl side chain is a highly probable fragmentation pathway, leading to a stable azetidinyl cation.

-

Formation of the methoxymethyl cation (m/z 45): This fragment can also be formed, although the formation of the cyclic iminium ion is generally more favorable.

-

Ring fragmentation (m/z 56 and 44): The strained four-membered ring can undergo various ring-opening and subsequent fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Ionization:

-

Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Mass Analysis:

-

Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently identify this important building block and its derivatives. The provided protocols offer a framework for obtaining high-quality, reproducible data. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural confirmation.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.

- University of California, Davis. (n.d.). IR: amines. Chem LibreTexts.

- BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Wiley Science Solutions. (2020, December 4). NMR Spectral Prediction in Wiley's KnowItAll Software (PredictIt™ NMR) [Video]. YouTube.

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

- University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chem LibreTexts.

- Chemistry Stack Exchange. (2016, December 20).

- University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chem LibreTexts.

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

- University of California, Davis. (2023, January 29). Interpreting C-13 NMR Spectra. Chem LibreTexts.

- Scribd. (n.d.). Infrared Correlation Chart for Amines - Organic Chemistry.

- University of Regensburg. (n.d.). Chemical shifts.

- University of Colorado Boulder. (n.d.).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Sayeeda, Z., et al. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Scribd. (n.d.).

- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.

- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (2023, July 15). How to predict IR Spectra?

- University of California, Davis. (2023, February 11). 5.5: Chemical Shift. Chem LibreTexts.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Chemistry Steps. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).

- University of California, Davis. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chem LibreTexts.

- University of California, Davis. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chem LibreTexts.

- Cheminfo.org. (n.d.). IR spectra prediction.

- National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures?

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

- CFM-ID. (n.d.). Spectra Prediction.

- University of California, Davis. (2022, February 28). Alpha Cleavage. Chem LibreTexts.

- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.

- National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- National Institutes of Health. (n.d.). Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics.

- ResearchGate. (n.d.). Advancing the Prediction of MS/MS Spectra Using Machine Learning.

- Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. CS229.

- National Institutes of Health. (n.d.).

- ResearchGate. (2023, September 1).

- National Institutes of Health. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

Sources

An In-depth Technical Guide to the Solubility Profile of (2S)-2-(Methoxymethyl)azetidine

Introduction: The Rising Importance of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, small, strained heterocycles have emerged as powerful tools for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention. Its unique conformational constraints and ability to introduce a vector for substitution outside the plane of a parent molecule make it a valuable bioisostere for other common rings. (2S)-2-(Methoxymethyl)azetidine, in particular, is a chiral building block of growing interest. The methoxymethyl substituent offers a combination of polarity and metabolic stability, potentially enhancing aqueous solubility and modifying interactions with biological targets.[1]

This guide provides a comprehensive technical overview of the solubility profile of this compound. As experimental data for this specific molecule is not widely published, we will focus on the foundational principles and detailed experimental protocols necessary for its determination. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this and related azetidine derivatives. We will delve into its physicochemical properties, the gold-standard methods for solubility assessment, and the critical factors that can influence its behavior in various solvent systems.

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental physicochemical properties is the cornerstone of any solubility investigation. While extensive experimental data for this compound is sparse, computational data from reliable sources such as PubChem provides a solid starting point. The compound is available as a free base and as a hydrochloride salt, which will have distinct properties.[2][3]

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference |

| Molecular Formula | C5H11NO | C5H12ClNO | [3] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [2][3] |

| Appearance | Predicted: Liquid | Predicted: Solid | N/A |

| Boiling Point | 114.2±13.0 °C (Predicted) | N/A | [1] |

| Density | 0.911±0.06 g/cm3 (Predicted) | N/A | [1] |

| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [2] |

It is critical to note that the free base contains a secondary amine, which is basic. This feature will be a dominant factor in its aqueous solubility, making it highly pH-dependent. The hydrochloride salt is expected to be more readily soluble in aqueous media.

Determining Aqueous and Organic Solubility: The Shake-Flask Method (Gold Standard)

The saturation shake-flask (SSF) method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility.[4] Its simplicity and reliability make it the benchmark against which other methods are compared. The core principle involves creating a saturated solution in equilibrium with an excess of the solid compound.[5]

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods, which can be faster but may overestimate solubility by not allowing sufficient time for equilibrium, the SSF method aims to determine the true thermodynamic solubility.[5] This is crucial for understanding the fundamental behavior of a compound and for building accurate biopharmaceutical models. The extended equilibration time ensures that the dissolution process has reached a steady state, providing a more accurate and reproducible measurement.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given solvent system at a controlled temperature.

Materials and Equipment:

-

This compound (or its HCl salt) of known purity

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Step-by-Step Methodology:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).[6]

-

Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] It is advisable to sample at intermediate time points (e.g., 4, 8, 24, 48 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, which can artificially inflate the measured concentration, centrifugation is the preferred method.[4] Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-20 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is best to sample from the top of the liquid.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Perform a precise dilution of the filtrate with the appropriate solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration in the saturated solution by back-calculating from the dilution factor.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on its environment. For an amine-containing molecule like this compound, pH, temperature, and the presence of impurities are critical factors.

The Impact of pH

As a weak base, the aqueous solubility of this compound is expected to be significantly higher at acidic pH values. In an acidic environment, the secondary amine will be protonated, forming the more polar and thus more water-soluble azetidinium cation. Conversely, at higher pH values (above its pKa), the compound will exist predominantly in its less polar, un-ionized form, leading to lower aqueous solubility.[8] A pH-solubility profile can be generated by performing the shake-flask experiment using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).[6]

Caption: pH Influence on Azetidine Solubility.

The Role of Temperature

For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary significantly.[8] Determining the temperature dependence of solubility is important for applications such as crystallization process development and for understanding potential precipitation risks upon cooling. The shake-flask method can be performed at different, precisely controlled temperatures (e.g., 4°C, 25°C, 37°C) to quantify this relationship.[6]

Potential Impact of Impurities

The presence of impurities can either increase or decrease the apparent solubility of a compound. Potential impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions, or degradation products.[9][10] For instance, the presence of ionic impurities could affect the ionic strength of the medium, potentially leading to a "salting-out" effect and reduced solubility.[8] It is therefore imperative to use a well-characterized and high-purity lot of the compound for definitive solubility studies.

Conclusion and Future Directions

While specific experimental solubility data for this compound is not yet prevalent in the literature, this guide provides the necessary framework for its comprehensive determination. By employing the gold-standard shake-flask method, researchers can reliably measure its thermodynamic solubility in a variety of aqueous and organic solvents. Furthermore, a systematic investigation into the effects of pH and temperature will yield a complete solubility profile, which is indispensable for informed decision-making in drug formulation, process development, and preclinical studies. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a robust foundation for the characterization of this promising pharmaceutical building block.

References

-

PubChem. (2S)-2-(Methoxymethyl)-azetidine HCl. National Center for Biotechnology Information. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Note: While a direct link to the full text is not available from the search, this reference is widely cited for the SSF method).

-

Glomme, A., & März, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Li, S., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. Retrieved from [Link]

-

SlideShare. (2016). solubility experimental methods.pptx. Retrieved from [Link]

-

Moldb. (S)-2-(Methoxymethyl)azetidine. Retrieved from [Link]

-

MySkinRecipes. (R)-2-(Methoxymethyl)azetidine. Retrieved from [Link]

-

ChemWhat. AZETIDINE,2-(METHOXYMETHYL)-,(2S)-. Retrieved from [Link]

-

PubChem. 2-(Methoxymethyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Estime, N., Teychené, S., & Biscans, B. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

ResearchGate. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Semantic Scholar. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). API solubility as a function of pH, at several temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]

Sources

- 1. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 2. (2S)-2-(Methoxymethyl)-azetidine HCl | C5H12ClNO | CID 145713863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 935668-27-2 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to (2S)-2-(Methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery

(2S)-2-(Methoxymethyl)azetidine , with the CAS number 935668-27-2, is a valuable chiral building block for medicinal chemistry and drug development. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles.[1][2] The presence of a stereocenter at the 2-position and a methoxymethyl substituent makes it an attractive scaffold for introducing specific structural and physicochemical properties into drug candidates.[3]

| Property | Value | Source |

| CAS Number | 935668-27-2 | [4][5][6] |

| Molecular Formula | C₅H₁₁NO | [4][6][7] |

| Molecular Weight | 101.15 g/mol | [4][6][7] |

| IUPAC Name | This compound | [4] |

| Purity | Typically ≥97% | [4][7] |

| Boiling Point (Predicted) | 114.2 ± 13.0 °C | [3] |

| Density (Predicted) | 0.911 ± 0.06 g/cm³ | [3] |

| SMILES | COC[C@@H]1CCN1 | [4] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available N-Boc-L-azetidine-2-carboxylic acid.[8] The synthetic strategy involves the reduction of the carboxylic acid to the corresponding alcohol, followed by etherification of the alcohol to the methoxymethyl ether, and finally, the deprotection of the Boc-protecting group.

Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol

Step 1: Reduction of N-Boc-L-azetidine-2-carboxylic acid

-

To a solution of N-Boc-L-azetidine-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-azetidin-2-yl)methanol.

Step 2: Methylation of N-Boc-(S)-azetidin-2-yl)methanol

-

To a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-azetidin-2-yl)methanol (1 equivalent) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 equivalents) and allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S)-2-(methoxymethyl)azetidine.

Step 3: Deprotection of N-Boc-(2S)-2-(methoxymethyl)azetidine

-

Dissolve N-Boc-(2S)-2-(methoxymethyl)azetidine (1 equivalent) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Filter the solid and dry under vacuum to obtain the final product. The free base can be obtained by neutralization with a suitable base.

Purification and Characterization

Purification of the intermediates and the final product is typically achieved by column chromatography on silica gel. The final product, if obtained as a salt, can be further purified by recrystallization.

Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the methoxy protons (singlet, ~3.3-3.4 ppm), the azetidine ring protons (multiplets, ~2.0-4.0 ppm), and the CH₂O protons (multiplet, ~3.5-3.7 ppm). |

| ¹³C NMR | Resonances for the methoxy carbon (~59 ppm), the azetidine ring carbons (~20-60 ppm), and the CH₂O carbon (~75 ppm). |

| Mass Spec (MS) | [M+H]⁺ at m/z = 102.0813 for the free base. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (for the free base, ~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-O-C stretching (~1100 cm⁻¹). |

Applications in Drug Discovery

The azetidine scaffold is increasingly recognized for its ability to impart favorable properties to drug candidates.[1] Its strained four-membered ring can enhance metabolic stability and influence the conformation of the parent molecule, which is crucial for binding to biological targets.[1][3]

Role of Structural Features

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. (R)-2-(Methoxymethyl)azetidine [myskinrecipes.com]

- 4. This compound 97% | CAS: 935668-27-2 | AChemBlock [achemblock.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 935668-27-2 | (S)-2-(Methoxymethyl)azetidine - Moldb [moldb.com]

- 8. usbio.net [usbio.net]

The Azetidine Moiety: A Technical Guide to Harnessing Ring Strain for Chemical Innovation

Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry and organic synthesis. Its unique structural and energetic properties, dominated by significant ring strain, create a delicate balance between kinetic stability and latent reactivity. This guide provides an in-depth exploration of the fundamental principles governing azetidine's behavior, from its conformational intricacies and the quantification of its inherent strain to the strategic synthetic methodologies for its construction. We delve into the diverse reactivity profiles of azetidines, showcasing how strain-release can be harnessed as a powerful driving force for chemical transformations. Finally, we examine the pivotal role of the azetidine scaffold in drug discovery, analyzing its impact as a bioisostere and its presence in several FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this remarkable heterocycle.

Part 1: The Structural and Energetic Landscape of Azetidines

The reactivity and utility of the azetidine ring are direct consequences of its unique three-dimensional structure and the potential energy stored within its strained framework. Understanding these foundational aspects is critical for predicting its behavior and designing novel applications.

Conformational Analysis: The Puckered Reality

Contrary to a planar representation, the azetidine ring is non-planar and adopts a puckered conformation to alleviate the torsional strain that would be present in a flat structure.[1] This puckering is a dynamic equilibrium, and the specific conformation can be influenced by the nature and position of substituents on the ring. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In the parent, unsubstituted azetidine, this angle has been determined to be approximately 37°.[1] The presence of substituents can lock the ring into a preferred conformation, which has profound implications for its interaction with biological targets. For instance, a substituent at the 3-position will preferentially occupy a pseudo-equatorial position to minimize steric interactions.

Caption: Puckered vs. Planar Azetidine Conformations.

Quantifying Ring Strain: A Delicate Balance

The enhanced reactivity of azetidines is primarily attributed to their significant ring strain. The strain energy of azetidine is approximately 25.4 kcal/mol.[2] This value positions azetidine in a "sweet spot" of reactivity; it is more stable and easier to handle than the highly strained aziridines (approx. 27.7 kcal/mol) but significantly more reactive than the relatively strain-free pyrrolidines (approx. 5.4 kcal/mol).[2] This intermediate level of strain energy allows for the selective activation of the ring under specific conditions, making it a versatile synthetic intermediate.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

| Caption: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles.[2] |

Part 2: Strategic Synthesis of the Azetidine Core

The growing importance of azetidines has spurred the development of numerous synthetic strategies, ranging from classical cyclizations to modern, strain-driven approaches.

Foundational Synthetic Strategies

Historically, the synthesis of azetidines has been challenging.[3] Classical methods often rely on the intramolecular cyclization of γ-amino alcohols or their derivatives. Another fundamental approach is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, which can provide a direct route to functionalized azetidines.[4] However, the scope and efficiency of these methods can be limited.[4]

Modern and Strain-Driven Methodologies

Recent advances have provided more efficient and versatile routes to the azetidine core.[2][5] These include:

-

Ring Contraction: The synthesis of N-sulfonylazetidines via the ring contraction of α-bromo-N-sulfonylpyrrolidinones is a notable example.[2]

-

Strain-Release Homologation: A powerful strategy involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of strain in ABBs can be coupled with the addition of various reagents to construct highly substituted azetidines in a modular fashion.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Natural Products Containing Azetidine Scaffolds: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of natural products featuring the azetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a fascinating and increasingly important structural motif.[1][2] Its inherent high ring-strain energy, combined with significant molecular rigidity and stability, presents unique challenges for chemical and biological synthesis.[1][3][4] These same characteristics, however, make it a "privileged scaffold" in medicinal chemistry, capable of conferring enhanced pharmacokinetic properties, such as improved metabolic stability and solubility, to bioactive molecules.[2][5] This guide delves into the major classes of these natural products, their intricate biosynthetic origins, established protocols for their isolation and characterization, and their burgeoning pharmacological significance.

Part 1: Major Classes of Azetidine-Containing Natural Products

The limited number of azetidine-containing natural products discovered to date is likely a consequence of the challenges associated with their biosynthesis.[3][4] However, the known examples are structurally diverse and exhibit a wide range of biological activities.

Azetidine-2-carboxylic Acid (AZE)

The simplest member of this class, azetidine-2-carboxylic acid (AZE), is a non-proteinogenic amino acid and a potent structural mimic of proline.[6][7]

-

Natural Sources: AZE is found in various plants, including the lily of the valley (Convallaria majalis), Solomon's seal (Polygonatum), numerous species in the bean family (Fabaceae), and in beets (Beta vulgaris).[6][8]

-

Biological Activity & Toxicity: AZE's toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline.[7][9] This misincorporation can lead to altered protein folding and function, affecting crucial proteins like collagen and keratin, and triggering cellular stress responses.[6][7][9] In nature, this serves as a defense mechanism, deterring the growth of competing plants and poisoning herbivores.[6] Recent studies have investigated its pro-inflammatory and pro-apoptotic effects in microglial cells, suggesting potential implications for neuroinflammation.[8][10]

Mugineic Acid Family Phytosiderophores (MAs)

This family of compounds is vital for the survival of graminaceous plants (grasses) in iron-poor soil conditions.

-

Natural Sources: MAs are biosynthesized and secreted by the roots of plants like barley (Hordeum vulgare) and wheat (Triticum aestivum).[11][12]

-

Biological Function: MAs are highly efficient metal chelators.[11] Plants release them into the rhizosphere to solubilize and sequester essential micronutrients, particularly ferric iron (Fe³⁺) and zinc (Zn²⁺), which are often unavailable in alkaline soils.[11][13] The resulting metal-MA complex is then taken up by specific transporters in the plant roots.[13]

Peptide and Alkaloid Natural Products

More complex natural products incorporate the azetidine ring as a key structural component, often within a larger peptide or alkaloid framework.

-

Bonnevillamide A: Isolated from cyanobacteria, this heptapeptide features a unique 4-methyl-azetidine-2-carboxylic acid methyl ester residue.[4]

-

Azetidomonamides: These azetidine-containing alkaloids were identified in the bacterium Pseudomonas aeruginosa, where the azetidine ring is derived biosynthetically from AZE.[1]

-

Pennatoxins and Pinnatoxins: These are complex polycyclic alkaloids of marine origin that exhibit potent biological activity, including neuromuscular blockade. Their intricate structures often contain embedded heterocyclic systems, including the four-membered azetidine ring.

Data Summary: Key Azetidine-Containing Natural Products

| Compound Class | Representative Example(s) | Typical Natural Source | Primary Biological Role / Activity |

| Simple Amino Acids | Azetidine-2-carboxylic Acid (AZE) | Plants (e.g., Convallaria majalis, Beta vulgaris) | Proline antagonist, toxic, allelopathic agent.[6][7] |

| Phytosiderophores | Mugineic Acids (MAs) | Graminaceous Plants (e.g., Barley, Wheat) | Iron and Zinc chelation and uptake.[11][13] |

| Peptides | Bonnevillamide A | Cyanobacteria | Bioactivity under investigation.[4] |

| Alkaloids | Azetidomonamides, Pennatoxins | Bacteria (Pseudomonas), Marine Organisms | Host adaptation, neuromuscular blockade.[1] |

Part 2: The Biosynthesis of the Azetidine Scaffold

Understanding the enzymatic machinery that constructs the strained azetidine ring provides critical insight into its natural occurrence and opens avenues for biosynthetic engineering. The biosynthesis of this moiety is a significant challenge, and nature has evolved specific enzymatic solutions.[3][14]

Biosynthesis of Azetidine-2-carboxylic Acid (AZE)

The formation of AZE is a remarkably direct enzymatic process that utilizes a common primary metabolite.

-

Precursor: The universal methyl donor, S-adenosyl-L-methionine (SAM), serves as the direct precursor for AZE.[15][16]

-

Key Enzyme: A class of enzymes known as AZE synthases are responsible for the cyclization.[15]

-

Mechanism: AZE synthases catalyze a rare intramolecular 4-exo-tet nucleophilic cyclization of the aminocarboxypropyl moiety of SAM. The enzyme binds SAM in a specific, strained conformation that positions the α-amine to attack the γ-carbon, displacing the methylthioadenosine (MTA) group and forming the four-membered ring.[15][16]

Caption: Biosynthesis of AZE via SAM cyclization.

Biosynthesis of Mugineic Acids (MAs)

The pathway to MAs is a multi-step enzymatic cascade that begins with L-methionine and builds the azetidine ring as part of a larger molecular scaffold.

-

Precursor: The pathway starts with the amino acid L-methionine.[12]

-

Key Intermediates: Three molecules of SAM (derived from methionine) are first condensed to form nicotianamine (NA), which does not yet contain the azetidine ring. NA is then converted to 2'-deoxymugineic acid (DMA), the first compound in the pathway to feature the azetidine scaffold.[13][17]

-

Enzymatic Cascade:

-

Nicotianamine Synthase (NAS): Catalyzes the condensation of three SAM molecules to produce one molecule of NA.[17]

-

Nicotianamine Aminotransferase (NAAT): Transfers an amino group to NA.[17][18]

-

Deoxymugineic Acid Synthase (DMAS): Reduces the resulting keto-intermediate to form the azetidine ring of DMA.[17][18]

-

-

Pathway Diversification: Subsequent hydroxylation steps, catalyzed by enzymes like IDS2 and IDS3, convert DMA into other members of the mugineic acid family, such as mugineic acid itself.[18]

Caption: Key steps in the Mugineic Acid biosynthetic pathway.

Part 3: Experimental Protocols: Isolation and Structural Elucidation

The discovery and characterization of novel azetidine-containing natural products rely on a systematic workflow combining extraction, purification, and advanced spectroscopic techniques.[19]

General Workflow for Isolation and Purification

This protocol outlines a self-validating system where each step's success is monitored analytically (e.g., by TLC or LC-MS) before proceeding to the next, ensuring efficient purification.

-

Extraction:

-

Rationale: To liberate the target metabolites from the source material (e.g., dried plant leaves, microbial culture) into a solvent. The choice of solvent is critical and is based on the polarity of the target compounds.

-

Protocol:

-

Grind the dried source material to a fine powder.

-

Perform exhaustive maceration or soxhlet extraction with a suitable solvent system (e.g., 80:20 methanol/water) to extract a broad range of metabolites.

-

Concentrate the resulting crude extract in vacuo to yield a raw residue.

-

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Rationale: To separate the complex crude extract into simpler fractions based on polarity, which simplifies subsequent chromatographic steps.

-

Protocol:

-

Dissolve the crude extract in a water/methanol mixture.

-

Perform sequential liquid-liquid extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

-

Collect and concentrate each solvent layer to obtain distinct fractions (e.g., non-polar hexane fraction, medium-polarity ethyl acetate fraction).

-

-

-

Chromatographic Purification:

-

Rationale: To isolate individual compounds from the simplified fractions. This is typically an iterative process.

-

Protocol:

-

Subject the most promising fraction (identified via bioassay or analytical screening) to column chromatography (e.g., silica gel or Sephadex).

-

Elute with a solvent gradient of increasing polarity, collecting numerous sub-fractions.

-

Analyze sub-fractions by TLC or LC-MS to identify those containing the target compound.

-

Pool and concentrate the relevant sub-fractions.

-

Perform final purification using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (C18) column, to obtain the pure compound.

-

-

Protocol for Structure Elucidation

Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS):

-

Rationale: To determine the molecular weight and elemental formula.

-

Protocol:

-

Infuse the pure compound into a High-Resolution Electrospray Ionization Mass Spectrometer (HR-ESIMS).

-

Obtain the exact mass of the molecular ion (e.g., [M+H]⁺).

-

Use the exact mass to calculate the most probable elemental formula.

-

Perform tandem MS (MS/MS) to induce fragmentation, providing clues about the compound's substructures.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To determine the precise connectivity of atoms and the stereochemistry of the molecule.

-

Protocol:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Acquire 1D NMR spectra: ¹H NMR (to identify proton environments) and ¹³C NMR (to identify carbon environments).

-

Acquire 2D NMR spectra:

-

COSY (Correlation Spectroscopy) to establish proton-proton spin couplings (e.g., H-C-C-H).

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

-

-

-

Determination of Absolute Configuration:

-

Rationale: For chiral molecules, particularly those containing amino acid residues, determining the absolute stereochemistry (D vs. L) is essential.

-

Protocol (Advanced Marfey's Method):

-

Hydrolyze the natural product to break it down into its constituent amino acids.

-

React the hydrolysate with a chiral derivatizing agent (e.g., FDAA, Marfey's reagent).

-

Analyze the resulting diastereomeric derivatives by LC-MS and compare their retention times to those of authentic D- and L-amino acid standards derivatized in the same manner.[4]

-

-

Caption: Integrated workflow for natural product discovery.

Part 4: Pharmacological Significance and Future Directions

The unique structural properties of the azetidine ring make it a highly valuable scaffold in modern drug discovery.[20][21] Its incorporation into molecules can significantly enhance their pharmacological profiles.

The Azetidine Ring as a Bioisostere and Pharmacokinetic Modulator

-

Structural Rigidity: The strained four-membered ring introduces conformational rigidity into a molecule. This can lock the molecule into a bioactive conformation, improving its binding affinity and selectivity for a biological target.[2][22]

-

Metabolic Stability: The azetidine scaffold is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common rings like piperidine or pyrrolidine, which can improve a drug's half-life.[5]

-

Improved Physicochemical Properties: As a polar, sp³-rich scaffold, the azetidine ring can increase the aqueous solubility and three-dimensionality of a molecule, properties that are highly desirable in drug candidates.[2][5] A number of FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate an azetidine motif to leverage these benefits.[2]

Therapeutic Applications and Future Potential

Natural products containing azetidines and their synthetic derivatives are being explored for a wide range of therapeutic applications.

-

Anticancer Agents: The azetidine scaffold is being actively investigated in oncology. Synthetic analogues of the microtubule-inhibiting natural product TZT-1027, which incorporate a conformationally rigid 3-aryl-azetidine moiety, have shown potent antiproliferative activities in the nanomolar range.[22] Furthermore, novel azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in cancer, demonstrating utility in both standalone and combination therapies.[23]

-

Antibacterial and Other Activities: The azetidine moiety is a core component of β-lactam antibiotics.[21] Beyond this well-known application, compounds featuring the azetidine ring have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anti-inflammatory, and CNS-modulating effects.[20][24]

-

Future Outlook: The discovery of AZE synthases and other biosynthetic enzymes provides powerful tools for synthetic biology.[15] It is now possible to engineer microbial hosts to produce novel azetidine-containing compounds by introducing these enzymes into existing natural product pathways.[15] This approach, combined with continued exploration of untapped natural sources, promises to expand the chemical diversity of azetidine-containing molecules available for drug discovery and development.[3]

References

- Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry.

- Biosyntheses of azetidine-containing natural products | Request PDF.

- Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley. PubMed.

- The biosynthetic pathway of mugineic acid family phytosiderophores...

- Two Related Biosynthetic Pathways of Mugineic Acids in Gramineous Plants. PubMed.

- Biosynthetic pathway of mugineic acid family phytosiderophores. Three... | Download Scientific Diagram.

- Mugineic acid. Grokipedia.

- Azetidine-2-carboxylic acid. Wikipedia.

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. Technical University of Munich.

- Azetidine-2-carboxylic acid | CAS 2517-04-6. Selleck Chemicals.

- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed.

- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applic

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [No Source Found].

- Azetidines of pharmacological interest. PubMed.

- Two-Metal Enzyme Cascade Identified as Key to Natural Azetidine Ring Synthesis. GeneOnline News.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [No Source Found].

- Structure of azetidine‐containing compounds found in nature.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.

- Pharmacological activities of the azetidine moiety with a biological target.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

- Isolation and Structure Elucidation of Natural Products

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis and secretion of mugineic acid family phytosiderophores in zinc-deficient barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two Related Biosynthetic Pathways of Mugineic Acids in Gramineous Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. geneonline.com [geneonline.com]

- 15. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portal.fis.tum.de [portal.fis.tum.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lifechemicals.com [lifechemicals.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to parent molecules.[1][2] This guide provides a comprehensive overview of the strategic incorporation of the azetidine motif in medicinal chemistry, exploring its role as a versatile bioisostere, its impact on metabolic stability and solubility, and its presence in a growing number of FDA-approved therapeutics. We will delve into key synthetic strategies, providing detailed protocols, and analyze the structure-activity relationships of prominent azetidine-containing drugs.

The Ascendance of a Strained Ring: Why Azetidines?

The utility of azetidines in drug design stems from a unique confluence of structural and electronic properties that address several key challenges in medicinal chemistry. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, endows azetidines with a delicate balance of stability and controlled reactivity.[3][4] This strained nature, coupled with its three-dimensional geometry, makes the azetidine ring a powerful tool for medicinal chemists.

Physicochemical and Pharmacokinetic Advantages

The incorporation of an azetidine moiety can significantly enhance the drug-like properties of a molecule:

-

Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[2][5]

-

Metabolic Stability: The compact and rigid structure of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][2]

-

Enhanced Permeability and Reduced Lipophilicity: As a bioisostere for larger, more lipophilic groups, azetidine can reduce the overall lipophilicity of a compound, which can, in turn, improve its permeability and reduce off-target effects.[6]

-

Three-Dimensionality (sp3-Richness): In an era where "flat" molecules are often associated with promiscuous binding, the inherent three-dimensionality of the azetidine scaffold provides access to novel chemical space and can lead to more specific and potent interactions with biological targets.[1][2][6]

Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of drug design, and the azetidine ring has proven to be a highly effective bioisostere for a variety of common chemical motifs.[7] Its ability to mimic the spatial arrangement of other functional groups while modulating physicochemical properties makes it a valuable tool for lead optimization.

-

Piperidine and Pyrrolidine Replacement: Azetidine can serve as a smaller, more constrained bioisostere for larger saturated heterocycles like piperidine and pyrrolidine.[2][6] This substitution can improve metabolic stability and fine-tune basicity.

-

Tert-butyl and Gem-dimethyl Group Mimic: The compact, three-dimensional nature of a 3,3-disubstituted azetidine can mimic the steric bulk of a tert-butyl or gem-dimethyl group, often with improved solubility and metabolic properties.

-

Amide and Ester Bioisostere: Azetidine amides exhibit unique torsional profiles compared to other tertiary amides, influencing their interaction with biological targets.[8]

Azetidine in Approved and Investigational Drugs

The therapeutic impact of the azetidine scaffold is evident in the growing number of FDA-approved drugs that incorporate this motif.[1][2] These drugs span a wide range of therapeutic areas, highlighting the versatility of the azetidine ring in interacting with diverse biological targets.

| Drug Name | Therapeutic Area | Target | Role of Azetidine |

| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | Enhances metabolic stability and receptor selectivity.[1][2] |

| Cobimetinib | Melanoma | MEK1/2 Inhibitor | Improves metabolic stability and pharmacokinetic profile.[1][2][9] |

| Azelnidipine | Hypertension | Calcium Channel Blocker | Contributes to the drug's antihypertensive activity.[1][9][10] |

| Sarolaner | Veterinary Medicine | Isoxazoline Ectoparasiticide | Integral to the pharmacophore for potent activity.[1][2] |

| Ziritaxestat | Idiopathic Pulmonary Fibrosis (Investigational) | Autotaxin (ATX) Inhibitor | The azetidine amide provides a favorable conformational profile.[8] |

Synthetic Strategies for Azetidine Construction

The historical challenge in synthesizing the strained four-membered ring has been overcome by the development of robust and versatile synthetic methodologies.[11] These methods provide access to a wide array of substituted azetidines, enabling their incorporation into complex drug candidates.

Intramolecular Cyclization of γ-Amino Alcohols

One of the most common and reliable methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols. This approach typically involves the activation of the hydroxyl group followed by nucleophilic attack by the amine.

Experimental Protocol: Synthesis of N-Benzhydrylazetidin-3-ol

-

Step 1: Reaction of Epichlorohydrin with Benzhydrylamine. To a solution of benzhydrylamine (1 equivalent) in methanol at 0 °C, add epichlorohydrin (1.1 equivalents) dropwise.

-

Step 2: Stirring and Monitoring. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford N-benzhydrylazetidin-3-ol.

[2+2] Cycloadditions

Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes offer a direct route to substituted azetidines.[12] This method is particularly useful for accessing structurally diverse and stereochemically complex azetidine derivatives.

Ring Expansion and Contraction Reactions

Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to the azetidine core. These methods can be advantageous for the synthesis of specific substitution patterns that are not readily accessible through other routes.

Future Perspectives and Conclusion

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox.[1][4] Its ability to confer desirable pharmacokinetic and physicochemical properties makes it an attractive motif for the design of next-generation therapeutics.[1][2] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the role of strained rings like azetidine is poised to become even more prominent in the quest for innovative medicines. The broad pharmacological potential of azetidine-containing compounds, ranging from CNS modulators to anticancer and antibacterial agents, ensures that this small ring will continue to have a significant impact on human health.[1][2][13]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Background and conceptual design a Aza-azetidine bioisostere of...

- Examples of azetidine‐based bioisosters.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Azetidines in Drug Discovery. PharmaBlock.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).

- Examples of an azetidine‐based bioisoster for a piperidine ring.

- Azetidines. Enamine.

- Azetidine derivatives with CNS activity.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012).

- Examples of biologically active drug leads containing azetidine.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).

- Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI.

- Azetidines of pharmacological interest. (2021). PubMed.

- Structures of some azetidine‐based drugs.

- Azetidines in Drug Discovery. PharmaBlock.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Azetidines - Enamine [enamine.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Enigma: A Technical Guide to the Physicochemical Properties of 2-Substituted Azetidines for the Modern Medicinal Chemist

Introduction: The Rise of a Strained Scaffold in Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. For decades, chemists have often relied on familiar five- and six-membered heterocyclic rings. However, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged scaffold" in modern drug design.[1] Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique three-dimensional geometry and reactivity profile that sets it apart from its less strained pyrrolidine and piperidine cousins.[2] This sp³-rich character is increasingly sought after to improve compound properties such as aqueous solubility and metabolic stability, moving away from the flat, aromatic structures that have dominated drug discovery.[1]

The incorporation of azetidine moieties into drug candidates has been shown to confer a range of benefits, including enhanced metabolic stability, improved receptor selectivity, and favorable pharmacokinetic properties.[3] This is evidenced by the growing number of FDA-approved drugs, such as baricitinib and cobimetinib, that feature this compact heterocycle.[3] Substitution at the 2-position of the azetidine ring offers a particularly attractive vector for chemists to modulate the molecule's physicochemical properties and explore new chemical space. This guide provides an in-depth exploration of the core physicochemical properties of 2-substituted azetidines, offering both theoretical understanding and practical, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Core Physicochemical Properties: A Delicate Balance

The utility of a 2-substituted azetidine in a drug candidate is dictated by a fine balance of several key physicochemical parameters. Understanding how the substituent at the 2-position influences these properties is paramount for rational drug design.

Basicity (pKa): The Protonation State is Key

The basicity of the azetidine nitrogen is a critical determinant of a molecule's behavior in a biological system. It influences solubility, cell permeability, and the potential for interactions with acidic residues in target proteins. The pKa of the parent azetidine is approximately 11.3, making it a relatively strong base.[3]

Substitution at the 2-position can significantly modulate this basicity. Electron-withdrawing groups, such as a nitrile (-CN) or a carboxylic acid (-COOH), will decrease the electron density on the nitrogen atom, thereby lowering its pKa. Conversely, electron-donating groups would be expected to increase the basicity, although these are less commonly employed at the 2-position in drug discovery. The presence of a carboxylic acid at the 2-position, as in azetidine-2-carboxylic acid, introduces an acidic center, making the molecule zwitterionic at physiological pH.[4][5]

The following table provides a summary of experimentally determined and predicted pKa values for a selection of azetidine derivatives, illustrating the impact of substitution.

| Compound | Substituent at C2 | pKa (Predicted/Experimental) | Source |

| Azetidine | -H | 11.3 (Experimental) | [3] |

| Azetidine-2-carboxylic acid | -COOH | 2.35 (Predicted, acidic) | [6] |

| 3,3-Difluoroazetidine | (Fluorine at C3) | Not specified | [7] |

Lipophilicity (logP/logD): Navigating the Cellular Maze

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a cornerstone of pharmacokinetics, influencing absorption, distribution, metabolism, and excretion (ADME). The logarithm of the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the key metrics.

The compact, polar nature of the azetidine ring generally leads to a lower lipophilicity compared to larger saturated heterocycles. This can be a significant advantage in drug design, where reducing lipophilicity is often a goal to improve solubility and reduce off-target toxicity. The substituent at the 2-position plays a crucial role in tuning the overall lipophilicity of the molecule. For instance, introducing a polar group like a carboxamide or carboxylic acid will decrease the logP, while adding a lipophilic aryl group will increase it.

Below is a table of calculated logP values for representative 2-substituted azetidines.

| Compound | Substituent at C2 | cLogP | Source |

| Azetidine | -H | -0.1 | [3] |

| Azetidine-2-carboxylic acid | -COOH | -2.9 | [4] |

| Azetidine-2-carboxamide | -CONH₂ | -1.1 | [8] |

Aqueous Solubility: A Prerequisite for Efficacy

For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal tract. Aqueous solubility is therefore a fundamental property that must be optimized. The polarity of the azetidine ring contributes positively to aqueous solubility. The nature of the 2-substituent is again a key modulator. The introduction of hydrogen bond donors and acceptors, such as in azetidine-2-carboxamide, can significantly enhance solubility. Conversely, large, nonpolar substituents will decrease it.

Metabolic Stability: Resisting the Body's Defenses

The azetidine ring is often incorporated into drug candidates to enhance their metabolic stability.[1] The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to less strained rings. The substitution at the 2-position can influence metabolic stability by sterically shielding adjacent positions from enzymatic attack or by introducing metabolically labile or robust functional groups.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible experimental data is the bedrock of successful drug discovery. The following section provides detailed, step-by-step protocols for the determination of the key physicochemical properties of 2-substituted azetidines.

Diagram of the Physicochemical Property Determination Workflow

Caption: Workflow for the synthesis, purification, and physicochemical profiling of 2-substituted azetidines.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is highly accurate for determining the ionization constants of acidic and basic functional groups.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Stir plate and stir bar

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Deionized water

-

Methanol or other co-solvent if necessary for solubility

-

Test compound (approximately 2-5 mg)

Procedure:

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of deionized water (e.g., 10 mL). If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be an apparent pKa (pKaapp).

-

Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Acidic Titration (for basic compounds): Titrate the solution with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.01-0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration (for acidic compounds): Titrate the solution with standardized 0.1 M NaOH using the same incremental addition and recording procedure.

-